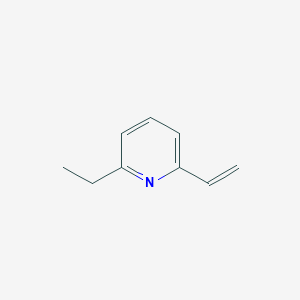

2-Ethenyl-6-ethylpyridine

Description

Contextualization within Pyridine (B92270) Chemistry and its Derivatives

Pyridine (C₅H₅N) is an aromatic heterocyclic compound featuring a six-membered ring with one nitrogen atom. This nitrogen atom introduces a dipole moment and renders the molecule basic, with a pKa of 5.2. abertay.ac.uk Unlike benzene (B151609), the electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution, which proceeds less readily than in corresponding benzene derivatives. abertay.ac.uk Conversely, the ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. abertay.ac.uk

Pyridine derivatives are ubiquitous, serving as foundational structures in pharmaceuticals, agrochemicals, and materials. solubilityofthings.com The introduction of substituents onto the pyridine ring profoundly alters its physical and chemical properties, including basicity, solubility, and reactivity. abertay.ac.uksolubilityofthings.com For instance, electron-donating groups can increase the basicity of the pyridine nitrogen, while electron-withdrawing groups have the opposite effect. abertay.ac.uk

Significance of the 2,6-Disubstitution Pattern

The substitution of functional groups at the 2- and 6-positions of the pyridine ring is of particular strategic importance in synthetic chemistry. This pattern creates a symmetrical or asymmetrical "pincer-like" structure around the ring's nitrogen atom. The nature and size of these substituents can sterically hinder the nitrogen, influencing its ability to act as a base or a ligand for metal coordination.

Research into 2,6-disubstituted pyridines has led to the development of novel compounds with specific applications. For example, derivatives with this pattern have been designed as inhibitors of β-amyloid aggregation, a process implicated in Alzheimer's disease. nih.gov In these designs, the pyridine core acts as a scaffold for hydrogen bond donor-acceptor groups. nih.gov Furthermore, synthetic strategies have been developed to access these structures through methods like nickel-catalyzed C-H bond activation and subsequent denitrogenation of triazolopyridines, highlighting the demand for these tailored molecules. acs.org The synthesis can also be achieved through transformations of bromo-chloropyridine C-nucleosides or via Claisen condensation of pyridine-2,6-dicarboxylic acid esters. rsc.orgresearchgate.net

Overview of Research Trajectories for Ethenyl and Ethyl Substituents on Pyridine

The specific combination of ethenyl and ethyl groups in 2-Ethenyl-6-ethylpyridine suggests distinct avenues of chemical utility, based on the known reactivity of each substituent.

Ethenyl (Vinyl) Group Research: The ethenyl group, commonly known as a vinyl group, is a highly reactive functional group. 2-Vinylpyridine (B74390) (an alternative name for 2-ethenylpyridine) is a well-studied monomer used in the production of specialty polymers. wikipedia.orgchemicalbook.com Its most significant application is in the manufacture of a terpolymer latex with styrene (B11656) and butadiene, which serves as a crucial adhesive for bonding tire cords to rubber. wikipedia.orgchemicalbook.com

The electron-withdrawing effect of the pyridine nitrogen makes the vinyl group susceptible to nucleophilic addition reactions. wikipedia.org This reactivity is harnessed in organic synthesis to introduce functionalities at the ethyl side chain. wikipedia.org The polymerization of ethenylpyridines can be initiated by various methods, and the resulting polymers have applications beyond adhesives, including as dye-receptive sites in acrylic fibers. wikipedia.orgscispace.com

Ethyl Group Research: The ethyl group is a simple alkyl substituent. In compounds like 2-ethylpyridine (B127773), it primarily influences the molecule's physical properties and steric environment. chemicalbook.com 2-Ethylpyridine itself is an important intermediate in the synthesis of 2-vinylpyridine, which can be produced by the catalytic dehydrogenation of 2-ethylpyridine or through the reaction of 2-methylpyridine (B31789) with methanol (B129727). chemicalbook.comgoogle.com While less reactive than the ethenyl group, the ethyl group still participates in certain chemical transformations and serves as a fundamental building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. solubilityofthings.com

The presence of both an ethenyl and an ethyl group on the same pyridine ring, as in 2-Ethenyl-6-ethylpyridine, creates a molecule with dual functionality. It combines the polymerizable and reactive nature of the vinyl group with the more stable, space-filling characteristics of the ethyl group, offering potential for the creation of advanced materials and complex molecular architectures.

Data Tables

Table 1: Properties of 2-Vinylpyridine (2-Ethenylpyridine) Data sourced from multiple chemical databases. Note: This is a related compound, not the subject article's compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇N | lookchem.com |

| Molar Mass | 105.14 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid (often brownish) | wikipedia.org |

| Density | 0.975 - 0.977 g/cm³ at 25 °C | wikipedia.orglookchem.com |

| Melting Point | -50 °C | wikipedia.org |

| Boiling Point | 158 °C | wikipedia.org |

| Water Solubility | 2.5 - 2.75 g/100 mL | wikipedia.orglookchem.com |

| pKa | 4.98 | wikipedia.org |

Table 2: Properties of 2-Ethylpyridine Data sourced from multiple chemical databases. Note: This is a related compound, not the subject article's compound.

| Property | Value | Source |

| Molecular Formula | C₇H₉N | chemicalbook.com |

| Molar Mass | 107.15 g·mol⁻¹ | chemicalbook.com |

| Appearance | Clear, colorless to yellowish liquid | chemicalbook.com |

| Density | 0.937 g/mL at 25 °C | chemicalbook.com |

| Melting Point | -63 °C | chemicalbook.com |

| Boiling Point | 149 °C | chemicalbook.com |

| Water Solubility | ~4.5 g/100 mL (20 °C) | chemicalbook.com |

| pKa | 5.89 | chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

69985-59-7 |

|---|---|

Molecular Formula |

C9H11N |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

2-ethenyl-6-ethylpyridine |

InChI |

InChI=1S/C9H11N/c1-3-8-6-5-7-9(4-2)10-8/h3,5-7H,1,4H2,2H3 |

InChI Key |

NFDOMBIGNOLYBJ-UHFFFAOYSA-N |

SMILES |

CCC1=NC(=CC=C1)C=C |

Canonical SMILES |

CCC1=NC(=CC=C1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethenyl 6 Ethylpyridine

Direct Synthetic Routes to 2-Ethenyl-6-ethylpyridine

Direct synthetic routes aim to construct the 2-ethenyl-6-ethylpyridine molecule from acyclic precursors, often involving condensation reactions.

One-pot syntheses offer an efficient approach to complex molecules by combining multiple reaction steps in a single reaction vessel, avoiding the isolation and purification of intermediates. While specific one-pot syntheses for 2-ethenyl-6-ethylpyridine are not extensively documented, established methods for pyridine (B92270) synthesis, such as the Hantzsch or Bohlmann-Rahtz pyridine syntheses, could theoretically be adapted. derpharmachemica.comcore.ac.uk For instance, a modified Bohlmann-Rahtz synthesis could potentially utilize a combination of an appropriate alkynone, an enamine or a 1,3-dicarbonyl compound with ammonia (B1221849) to construct the desired substituted pyridine ring in a single step. core.ac.uk The success of such a strategy would be highly dependent on the choice of starting materials and the precise control of reaction conditions to achieve the desired regioselectivity.

Another potential one-pot approach could involve the condensation of aldehydes and ammonia. For example, the industrial synthesis of 5-ethyl-2-methylpyridine (B142974) involves the condensation of acetaldehyde (B116499) and ammonia. wikipedia.org A conceptually similar, albeit more complex, multicomponent reaction could potentially be designed to yield 2-ethenyl-6-ethylpyridine.

| Reaction Type | Potential Precursors | General Conditions | Reference |

| Modified Bohlmann-Rahtz | Alkynone, 1,3-dicarbonyl compound, Ammonia | Ethanolic solution, Reflux | core.ac.uk |

| Multicomponent Condensation | Aldehydes, Ammonia | High temperature and pressure | wikipedia.org |

Multi-step syntheses provide a more controlled, albeit lengthier, approach to 2-ethenyl-6-ethylpyridine. These pathways typically involve the sequential construction and modification of the molecule. libretexts.org A plausible multi-step route could begin with the synthesis of a substituted pyridine ring followed by the introduction or modification of the side chains. For example, a route could start with the synthesis of a 2,6-disubstituted pyridine derivative which is then further functionalized. The synthesis of various pyridine derivatives often involves multiple steps to introduce the desired functional groups in the correct positions. smolecule.com

Precursor-Based Synthesis and Functionalization

A common and versatile strategy for synthesizing substituted pyridines like 2-ethenyl-6-ethylpyridine involves starting with a simpler, commercially available or easily synthesized pyridine precursor and then introducing the desired functional groups.

A logical precursor for the synthesis of 2-ethenyl-6-ethylpyridine is 2-ethylpyridine (B127773) or a derivative thereof. 2-Ethylpyridine can be synthesized through various methods, including the reaction of 2-methylpyridine (B31789) with methanol (B129727) at high temperatures over a catalyst. google.com

With a 2-ethylpyridine scaffold in hand, the primary challenge lies in the introduction of the ethenyl (vinyl) group at the 6-position. This can be achieved through various C-C bond-forming reactions.

Olefination reactions are powerful tools for the formation of carbon-carbon double bonds.

Wittig Reaction: The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. To utilize this reaction for the synthesis of 2-ethenyl-6-ethylpyridine, a precursor such as 6-ethylpyridine-2-carbaldehyde would be required. This aldehyde could then react with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form the desired ethenyl group. The synthesis of the aldehyde precursor itself would be a key step. A related reaction sequence involves a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift, which allows for a one-pot synthesis of polysubstituted pyridines from aldehydes. organic-chemistry.org

Heck Coupling: The Palladium-catalyzed Heck coupling reaction is a versatile method for the arylation or vinylation of alkenes. In the context of synthesizing 2-ethenyl-6-ethylpyridine, a 2-ethyl-6-halopyridine (e.g., 2-bromo-6-ethylpyridine) could be coupled with ethylene (B1197577) or a vinyl-containing reagent in the presence of a palladium catalyst and a base. The direct C-H olefination of pyridine rings is also an area of active research, which could potentially offer a more direct route, avoiding the need for a pre-functionalized halide. nih.govbeilstein-journals.org

Suzuki Coupling: The Suzuki coupling reaction, another palladium-catalyzed cross-coupling reaction, involves the reaction of an organoboron compound with an organic halide or triflate. To synthesize 2-ethenyl-6-ethylpyridine via this method, one could react 2-bromo-6-ethylpyridine (B1355062) with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst/Reagent | General Conditions | Reference |

| Wittig Reaction | 6-Ethylpyridine-2-carbaldehyde | Methylenetriphenylphosphorane | - | Anhydrous solvent (e.g., THF) | organic-chemistry.org |

| Heck Coupling | 2-Bromo-6-ethylpyridine | Ethylene | Pd(OAc)₂, Ligand, Base | DMF or other polar aprotic solvent, Heat | nih.govbeilstein-journals.org |

| Suzuki Coupling | 2-Bromo-6-ethylpyridine | Vinylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Toluene/Water or other solvent systems, Heat |

Synthesis from 2-Ethylpyridine Precursors

Introduction of the Ethenyl Group

Dehydrogenation of Ethyl Side Chain

One potential pathway to 2-ethenyl-6-ethylpyridine is the catalytic dehydrogenation of one of the ethyl groups of a 2,6-diethylpyridine (B1295259) precursor. This process involves passing the substrate over a heated catalyst to eliminate hydrogen and form a vinyl group. While direct literature for the selective mono-dehydrogenation of 2,6-diethylpyridine is scarce, the principles can be inferred from related transformations of other alkylpyridines.

Catalysts for such gas-phase reactions often include metal oxides on various supports. For instance, zirconia (ZrO₂) based catalysts are known to facilitate both dehydration and dehydrogenation reactions. rsc.org The acid-base properties of the catalyst are crucial in determining the reaction pathway and product selectivity. rsc.org Studies on the dehydration of light alcohols over rare earth phosphate (B84403) catalysts also provide insight into the types of materials effective for elimination reactions. rsc.org These catalysts, characterized by Brønsted and Lewis acid sites, could potentially be adapted for the dehydrogenation of an ethyl side chain. rsc.org

The following table summarizes catalyst systems used in related dehydrogenation or dehydration reactions that could be relevant for this synthesis.

| Catalyst System | Substrate Example | Reaction Type | Temperature Range (°C) | Key Findings |

| ZrO₂-based catalysts | Propan-2-ol | Dehydration-Dehydrogenation | Not specified | Acid-base properties are key to reactivity. rsc.org |

| Rare Earth Phosphates (e.g., NdPO₄, GdPO₄) | Ethanol, 1-Butanol | Dehydration | 217 - 370 K | Efficient for creating double bonds from alkyl chains. rsc.org |

Achieving selective dehydrogenation of only one of the two ethyl groups on 2,6-diethylpyridine would present a significant challenge, requiring precise control of reaction conditions to prevent the formation of 2,6-divinylpyridine (B15492297) or other byproducts.

Synthesis from 2-Vinylpyridine (B74390) Precursors

An alternative strategy involves starting with a molecule that already contains the vinyl group and subsequently introducing the ethyl substituent. This approach circumvents the need for a selective dehydrogenation step.

The ethyl group can be introduced onto a pre-functionalized 2-vinylpyridine ring using modern cross-coupling techniques. A common method involves the reaction of a Grignard reagent with a halogenated pyridine. libretexts.org For this synthesis, a 6-halo-2-vinylpyridine (e.g., 6-chloro- or 6-bromo-2-vinylpyridine) could serve as the precursor. The reaction with ethylmagnesium bromide, typically catalyzed by a transition metal complex such as those containing nickel or palladium, would result in the formation of the C-C bond at the 6-position. researchgate.net

Another approach is the direct C-H alkylation of 2-vinylpyridine. This advanced method uses a transition metal catalyst to activate a C-H bond on the pyridine ring, allowing for the direct coupling with an alkylating agent. nih.gov Cationic half-sandwich rare-earth catalysts have been shown to be effective for the ortho-alkylation of pyridines with olefins, presenting an atom-economical route to such derivatives. nih.gov While challenging, selective C-6 ethylation of 2-vinylpyridine could potentially be achieved under carefully optimized conditions using a suitable catalyst and directing group strategy.

Derivatization of Pyridine Carboxylic Acid Esters for Ring Functionalization

A more elaborate but highly versatile route begins with pyridine-2,6-dicarboxylic acid or its esters. mdpi.comnih.gov This common starting material allows for the differential modification of the two carboxyl groups to build the ethenyl and ethyl side chains. A hypothetical multi-step synthesis could proceed as follows:

Starting Material: Diethyl 2,6-pyridinedicarboxylate is a readily available precursor.

Selective Reduction: One of the two ester groups could be selectively reduced to a primary alcohol.

Formation of the Vinyl Group: The resulting alcohol can be converted into a leaving group (e.g., a tosylate or halide) and subsequently eliminated to form the vinyl group. Alternatively, an oxidation to the aldehyde followed by a Wittig reaction would also yield the desired ethenyl substituent.

Formation of the Ethyl Group: The second ester group can be converted to the ethyl group. This could be achieved by acylation of the corresponding organometallic derivative with diethyl carbonate, which has been used to prepare ethyl 6-methylpyridine-2-acetate from 2,6-lutidine. orgsyn.org A subsequent reduction sequence would yield the ethyl group.

The Claisen condensation of pyridine-2,6-dicarboxylic acid ester with acetonitrile (B52724) has been reported to prepare pyridine-2,6-bis-(3-oxo-3-propanenitrile), demonstrating that the ester groups can serve as handles for building more complex side chains. researchgate.net This highlights the feasibility of using pyridine dicarboxylic acid esters as foundational building blocks for asymmetrically disubstituted pyridines like 2-ethenyl-6-ethylpyridine.

Catalytic Approaches in 2-Ethenyl-6-ethylpyridine Synthesis

Catalysis is fundamental to the efficient synthesis of 2-ethenyl-6-ethylpyridine, particularly for the crucial steps involving carbon-carbon bond formation and functional group interconversion.

Role of Transition Metal Catalysis in C-C Bond Formation

Transition metal catalysis is indispensable for many of the synthetic strategies previously discussed. The formation of the ethyl and ethenyl substituents on the pyridine ring often relies on cross-coupling reactions. eie.gr

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for C-C bond formation. mdpi.com A potential synthesis of 2-ethenyl-6-ethylpyridine could involve a sequential Suzuki coupling. Starting from 2,6-dichloropyridine, one could first react it with an ethylboronic acid derivative and then with a vinylboronic acid derivative (or vice-versa) under palladium catalysis. Careful control of stoichiometry and reaction conditions would be necessary to achieve the unsymmetrically disubstituted product.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst and could be used in a similar sequential manner.

C-H Activation/Functionalization: As mentioned, direct C-H functionalization is an increasingly important strategy. nih.govresearchgate.net Rhodium, iridium, and nickel catalysts have been employed for the ortho-alkylation of pyridines. nih.govrsc.org For instance, a nickel/Lewis acid cooperative catalytic system can achieve direct C-4 alkylation of pyridines, and similar principles could be adapted for C-2 or C-6 functionalization. nih.govresearchgate.net

The choice of catalyst, ligand, and reaction conditions is critical for controlling the regioselectivity of these reactions, ensuring the substituents are introduced at the desired 2- and 6-positions. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 2 Ethenyl 6 Ethylpyridine

Reactions Involving the Ethenyl Moiety

The ethenyl (vinyl) group attached to the pyridine (B92270) ring at the 2-position is the primary site of reactivity in 2-ethenyl-6-ethylpyridine. This electron-withdrawing pyridine ring influences the chemical behavior of the carbon-carbon double bond, making it susceptible to a variety of addition and transformation reactions.

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond of the ethenyl group is readily susceptible to addition reactions, a characteristic feature of alkenes.

The ethenyl group of 2-ethenyl-6-ethylpyridine is expected to undergo catalytic hydrogenation to yield the corresponding saturated derivative, 2,6-diethylpyridine (B1295259). Studies on analogous compounds, such as 2-vinyl azines, have demonstrated that hydrogenation of the vinyl group can be achieved, often in conjunction with other transformations. For instance, rhodium-catalyzed reductive C-C couplings of 2-vinyl pyridines proceed under hydrogenation conditions. nih.gov Furthermore, asymmetric hydrogenation of alkenyl pyridines has been developed to produce chiral pyridine derivatives, indicating that the vinyl group is readily reduced. chim.it

In some cases, both the vinyl group and the pyridine ring can be hydrogenated, depending on the catalyst and reaction conditions. For example, the electrocatalytic hydrogenation of 2-vinylpyridine (B74390) can yield 2-ethylpiperidine, although selective hydrogenation of the vinyl group to 2-ethylpyridine (B127773) is also possible.

| Catalyst System | Substrate | Product(s) | Reference |

| Cationic rhodium catalysts | 2-Vinyl azines | Branched products of imine addition | nih.gov |

| Chiral rhodium catalyst | (2-Pyridyl)dehydroamino acid derivatives | Chiral pyridyl alanines | chim.it |

| Electrocatalytic system | 2-Vinylpyridine | 2-Ethylpyridine / 2-Ethylpiperidine | |

| Copper-catalyzed | β,β′-disubstituted 2-alkenyl pyridines | Conjugate reduction products | chim.it |

The ethenyl moiety of 2-ethenyl-6-ethylpyridine is anticipated to react with halogens such as bromine (Br₂) and chlorine (Cl₂) in addition reactions across the double bond. This would result in the formation of a 2-(1,2-dihaloethyl)-6-ethylpyridine. Research on poly-2-vinylpyridine has shown that it forms solid addition complexes with bromine, indicating an interaction between the halogen and the vinylpyridine structure. rsc.org While direct halogenation of the pyridine ring can be challenging, the addition to the vinyl group is a more facile electrophilic reaction. osti.gov The reaction likely proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion.

The addition of water (hydration) or an amine (hydroamination) across the ethenyl double bond of 2-ethenyl-6-ethylpyridine is a plausible transformation, likely following Markovnikov or anti-Markovnikov regioselectivity depending on the catalytic system employed. The pyridine ring's electron-withdrawing nature facilitates conjugate addition reactions to the vinyl group. bath.ac.uk For instance, the conjugate addition of various nucleophiles to 2-vinylpyridine is a well-established reaction. Acid-catalyzed intramolecular hydroamination of related 2-alkenylphenylsulfonamides has been shown to produce isoindoline (B1297411) derivatives, demonstrating the susceptibility of the vinyl group to such additions.

Cycloaddition Reactions (e.g., Diels-Alder)

The ethenyl group in 2-ethenyl-6-ethylpyridine can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. Due to the electron-withdrawing nature of the pyridine ring, the ethenyl group is activated for reaction with electron-rich dienes. Studies on 2-vinylpyridine have shown that it undergoes Lewis acid-promoted Diels-Alder reactions with unactivated dienes to produce cyclohexyl-appended pyridines with high yields and selectivity. nih.govresearchgate.net Thermal variants of the vinylazaarene Diels-Alder reaction are also known. nih.gov

A hetero-Diels-Alder reaction of 2-vinylpyridines with electron-poor azo compounds has also been reported, leading to the formation of tetrahydropyridopyrimidines. mdpi.com This suggests that 2-ethenyl-6-ethylpyridine could similarly participate in cycloadditions with a variety of dienes and heterodienes.

| Diene | Dienophile | Product Type | Reference |

| Unactivated dienes (e.g., isoprene) | 2-Vinylpyridine | Cyclohexyl-appended pyridines | nih.gov |

| Azodicarboxylates | 2-Vinylpyridine | Tetrahydropyridopyrimidines | mdpi.com |

| trans-1-Acetoxy-1,3-butadiene | 2-Vinylpyridine | Substituted cyclohexene | nih.gov |

Oxidative Cleavage and Functionalization

The carbon-carbon double bond of the ethenyl moiety in 2-ethenyl-6-ethylpyridine can be cleaved under oxidative conditions to yield a carbonyl group. This reaction would transform the ethenyl group into a formyl group, producing 6-ethylpyridine-2-carbaldehyde. Metal-catalyzed oxidative cleavage, for instance using osmium tetroxide in conjunction with an oxidizing agent, is a common method for this transformation on various olefins. google.com A metal-catalyst-free method for the oxidative cleavage of styrenes, including 2-vinylpyridine, has also been developed to synthesize quinazolin-4(3H)-ones, which proceeds via the formation of the corresponding aldehyde. mdpi.com

However, some studies suggest that for vinylpyridine derivatives, oxidation may preferentially occur at the nitrogen atom of the pyridine ring, leading to the formation of the corresponding N-oxide, which could prevent the desired cleavage of the vinyl group. rsc.org The outcome would likely depend on the specific oxidizing agent and reaction conditions employed.

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is a primary site for electrophilic attack, leading to protonation, quaternization, and N-oxidation reactions.

The basicity of the pyridine nitrogen in 2-ethenyl-6-ethylpyridine is a fundamental property influencing its reactivity. The pKa of the conjugate acid of pyridine is approximately 5.25. wikipedia.org Substituents on the pyridine ring can significantly alter this value. For instance, electron-donating alkyl groups generally increase basicity, while electron-withdrawing groups decrease it.

In 2-ethenyl-6-ethylpyridine, the ethyl group at the 6-position is an electron-donating group, which would be expected to increase the basicity of the pyridine nitrogen. Conversely, the ethenyl (vinyl) group at the 2-position can act as a weak electron-withdrawing group through resonance, which would slightly decrease basicity. The pKa of the closely related 2-vinylpyridine is reported to be around 4.98 to 5.06. lookchem.comnih.govoecd.orgwikipedia.org For 2-ethylpyridine, the pKa is approximately 5.89. alfa-chemistry.com Given the opposing electronic effects of the ethyl and ethenyl groups, the basicity of 2-ethenyl-6-ethylpyridine is likely to be intermediate between that of 2-vinylpyridine and 2-ethylpyridine. The steric hindrance from the substituents at the 2- and 6-positions may also influence the accessibility of the nitrogen lone pair for protonation. researchgate.net

Table 1: pKa Values of Related Pyridine Derivatives

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Pyridine | 5.25 | wikipedia.org |

| 2-Vinylpyridine | 4.98 - 5.06 | lookchem.comnih.govoecd.orgwikipedia.org |

| 2-Ethylpyridine | 5.89 | alfa-chemistry.com |

The pyridine nitrogen of 2-ethenyl-6-ethylpyridine can readily undergo quaternization by reacting with alkyl halides and other alkylating agents. This reaction involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent, resulting in the formation of a quaternary pyridinium (B92312) salt. wikipedia.org

Common quaternizing agents include methyl iodide, dimethyl sulfate (B86663), and benzyl (B1604629) bromide. google.com The resulting quaternary salts of vinylpyridines are monomers that can be polymerized. google.com For example, the quaternization of 2-vinyl-5-ethylpyridine with dimethyl sulfate has been reported. google.com It is expected that 2-ethenyl-6-ethylpyridine would react similarly to form the corresponding N-alkyl-2-ethenyl-6-ethylpyridinium salts. The rate and success of the quaternization can be influenced by the steric bulk of both the alkylating agent and the substituents on the pyridine ring. google.com

Table 2: Examples of Quaternizing Agents for Pyridines

| Quaternizing Agent | Resulting Quaternary Group |

|---|---|

| Methyl Iodide | N-Methyl |

| Dimethyl Sulfate | N-Methyl |

| Benzyl Bromide | N-Benzyl |

The nitrogen atom of the pyridine ring in 2-ethenyl-6-ethylpyridine can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. wikipedia.orgacs.org The oxidation of 2-ethylpyridine to 2-ethylpyridine 1-oxide is a known reaction. ontosight.aicymitquimica.com Similarly, vinylpyridine N-oxides can be prepared, for instance, by the dehydration of the corresponding 2-(2-pyridyl)ethanol N-oxide. google.com

The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. This increased electron deficiency enhances the acidity of the α-protons on the alkyl substituents, a property that can be exploited in further synthetic transformations. rsc.org The N-oxide group itself can also be a leaving group in certain reactions or can direct subsequent substitution patterns on the pyridine ring.

Reactions Involving the Ethyl Moiety

The ethyl group at the 6-position of 2-ethenyl-6-ethylpyridine also participates in characteristic reactions, primarily involving the alpha-carbon.

The alpha-carbon of the ethyl group (the carbon atom directly attached to the pyridine ring) exhibits enhanced acidity due to the electron-withdrawing nature of the pyridine ring. pearson.com This effect is even more pronounced in the corresponding N-oxide. rsc.org The protons on this alpha-carbon can be removed by a strong base to generate a carbanion. This carbanion is stabilized by resonance, with the negative charge being delocalized into the pyridine ring. pearson.com

This increased acidity allows the ethyl group to participate in a variety of reactions. For example, 2-ethylpyridine derivatives can undergo rhodium-catalyzed oxidative cross-coupling reactions at the beta-position of the ethyl group, demonstrating the activation of the C(sp³)–H bond. acs.org The inherent pyridyl group can act as a directing group in such transformations. acs.org It is anticipated that the ethyl group in 2-ethenyl-6-ethylpyridine would exhibit similar reactivity, allowing for functionalization at the alpha-carbon.

The ethyl group attached to the pyridine ring can be oxidized to form an acetyl group or a carboxylic acid group, depending on the reaction conditions and the oxidizing agent used. The oxidation of ethylpyridines to the corresponding acetylpyridines or pyridinecarboxylic acids is a well-established transformation. google.comwikipedia.org

For instance, the electrochemical oxidation of 2-ethylpyridine can yield 2-acetylpyridine (B122185). google.com More vigorous oxidation, for example using nitric acid, can lead to the formation of the corresponding carboxylic acid. wikipedia.orgresearchgate.net The selective oxidation of the ethyl group in the presence of the ethenyl group would be a key challenge in such a transformation for 2-ethenyl-6-ethylpyridine, as the vinyl group is also susceptible to oxidation. However, biocatalytic methods, for instance using microorganisms like Pseudomonas oleovorans, have shown high selectivity for the oxidation of ethyl groups on pyridine rings without affecting other substituents. researchgate.net

Table 3: Potential Oxidation Products of the Ethyl Group

| Oxidizing Agent | Potential Product |

|---|---|

| Mild Oxidants (e.g., electrochemical) | 2-Ethenyl-6-acetylpyridine |

| Strong Oxidants (e.g., nitric acid) | 6-Ethenylpyridine-2-carboxylic acid |

| Biocatalysts (Pseudomonas oleovorans) | 2-(6-Ethenylpyridin-2-yl)acetic acid |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the carbocyclic ring via an inductive effect (-I). This deactivation is further intensified under acidic conditions, which are common for electrophilic aromatic substitution (EAS) reactions. The nitrogen atom becomes protonated, forming a pyridinium ion. The resulting positive charge severely deactivates the ring towards attack by electrophiles. nowgonggirlscollege.co.inuoanbar.edu.iq

Consequently, 2-ethenyl-6-ethylpyridine is highly resistant to electrophilic aromatic substitution. Reactions like nitration, halogenation, and sulfonation, which are standard for benzene (B151609), require harsh conditions for pyridine itself and often result in low yields. uoanbar.edu.iq The compound does not undergo Friedel-Crafts alkylation or acylation, as the Lewis acid catalyst coordinates strongly with the basic nitrogen atom, leading to even greater deactivation. nowgonggirlscollege.co.in

The substituents on the ring, an ethyl group and an ethenyl group, are typically activating, ortho-, para-directing groups in benzene chemistry. In the pyridine context, their mild electron-donating effects are insufficient to overcome the powerful deactivating effect of the nitrogen atom and the pyridinium cation.

If substitution were forced to occur, it would preferentially take place at the C-3 or C-5 positions (meta to the nitrogen), which are the least electron-deficient positions in the pyridinium ion. Attack at the C-2, C-4, or C-6 positions would result in an unstable resonance intermediate where the positive charge is placed directly on the already electron-deficient, positively charged nitrogen atom. uoanbar.edu.iq

A common strategy to achieve electrophilic substitution on pyridine rings is through the use of pyridine N-oxides. The N-oxide group is an activating group that donates electron density into the ring, particularly at the C-2 and C-4 positions. stackexchange.comvaia.com For a derivative like 2-ethenyl-6-ethylpyridine, conversion to the N-oxide would activate the C-4 position for electrophilic attack. After the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring.

Table 1: Predicted Reactivity of 2-Ethenyl-6-ethylpyridine in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Outcome | Rationale |

| Nitration | HNO₃ / H₂SO₄ | No reaction or very low yield; substitution at C-3/C-5 if forced. | Strong deactivation by the pyridinium ion formed in acidic media. nowgonggirlscollege.co.inuoanbar.edu.iq |

| Bromination | Br₂ / FeBr₃ | No reaction. | Deactivation and Lewis acid catalyst coordination to nitrogen. |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | No reaction. | Strong complexation between the nitrogen lone pair and the Lewis acid catalyst. nowgonggirlscollege.co.in |

| Sulfonation | Fuming H₂SO₄ | Substitution at C-3/C-5 possible under very harsh conditions. | Ring is highly deactivated. |

Nucleophilic Aromatic Substitution on the Pyridine Ring

In stark contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atom can effectively stabilize the negative charge in the intermediate σ-adduct (a Meisenheimer-type complex), particularly when the attack occurs at the C-2, C-4, or C-6 positions. abertay.ac.uk

For 2-ethenyl-6-ethylpyridine, the C-2 and C-6 positions are already substituted. However, nucleophilic attack can still occur at these positions if a suitable leaving group were present, or more relevantly, via reactions that displace a hydride ion (H⁻).

Chichibabin Reaction: The Chichibabin reaction is a classic example of nucleophilic substitution on a pyridine ring where a hydride ion acts as the leaving group. wikipedia.org Typically, pyridine reacts with sodium amide (NaNH₂) in an inert solvent to yield 2-aminopyridine. chemistnotes.com The mechanism involves the addition of the amide anion (NH₂⁻) to the C-2 position, forming an anionic σ-adduct, followed by the elimination of a hydride ion to restore aromaticity. wikipedia.org

In the case of 2-ethenyl-6-ethylpyridine, the C-2 and C-6 positions are blocked. Research has shown that when these positions are occupied, amination can proceed at the C-4 position, although generally in lower yields. chemistnotes.comthieme.de Therefore, reacting 2-ethenyl-6-ethylpyridine with sodium amide could potentially yield 4-amino-2-ethenyl-6-ethylpyridine.

Alkylation and Arylation with Organometallic Reagents: Organolithium (R-Li) and Grignard (R-MgX) reagents are powerful nucleophiles that can attack the pyridine ring. libretexts.org For unsubstituted pyridine, these reagents typically add to the C-2 position. nowgonggirlscollege.co.in In 2,6-disubstituted pyridines like 2-ethenyl-6-ethylpyridine, the reaction could potentially occur at the C-4 position or at the side-chains. Direct alkylation of pyridyl alcohols with alkyl lithium reagents has been reported to occur via a Chichibabin-type mechanism, suggesting that nucleophilic attack on the ring is a viable pathway even with substituted pyridines. researchgate.net The reaction of 2-ethenyl-6-ethylpyridine with a strong nucleophile like butyllithium (B86547) could lead to substitution at the C-4 position.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Potential Product(s) | Mechanism |

| Chichibabin Amination | NaNH₂ | 4-Amino-2-ethenyl-6-ethylpyridine | Addition-elimination of a hydride ion at the C-4 position. wikipedia.orgchemistnotes.com |

| Alkylation | n-Butyllithium | 4-Butyl-2-ethenyl-6-ethylpyridine | Nucleophilic addition of the butyl anion to the C-4 position, followed by elimination of a hydride ion. nowgonggirlscollege.co.in |

Mechanistic Investigations of 2-Ethenyl-6-ethylpyridine Transformations

While specific mechanistic studies on 2-ethenyl-6-ethylpyridine are not widely available, extensive research on related 2-vinylpyridines, 2,6-dialkylpyridines, and other substituted pyridines provides significant insight into the likely transformation mechanisms. Modern computational methods, such as Density Functional Theory (DFT), and experimental studies on transition-metal catalysis are particularly informative.

Transition-Metal Catalyzed C-H Functionalization: The pyridine nitrogen is a powerful directing group in transition-metal-catalyzed C-H activation reactions. Catalysts, particularly those based on palladium (Pd), rhodium (Rh), and iridium (Ir), can coordinate to the nitrogen, bringing the metal center into proximity with C-H bonds on the ring or its substituents, facilitating their cleavage and subsequent functionalization. beilstein-journals.orgrsc.org

For 2-ethenyl-6-ethylpyridine, several mechanistic pathways are plausible for transformations:

Chelate-Directed C-H Activation: A metal catalyst can coordinate to the pyridine nitrogen, leading to the activation of the C-H bonds at the C-6 ethyl group (specifically the benzylic-like CH₂ protons) or the ethenyl group. This forms a cyclometalated intermediate which can then react with other substrates. rsc.org

Lewis Acid Activation: The Lewis acidity of certain metal-boryl complexes can play a crucial role. The pyridine nitrogen coordinates to the Lewis acidic boron center, which directs the transition metal to activate a C-H bond on the pyridine ring, typically at the C-2 or C-6 position. acs.orgnih.govacs.org

Ligand-Accelerated Catalysis: In reactions like palladium-catalyzed olefinations, 2,6-dialkylpyridines can themselves act as ligands. Mechanistic studies on Pd(II)-catalyzed olefination of electron-deficient arenes using 2,6-dialkylpyridine ligands have shown that these ligands can promote catalysis. acs.orgnih.gov It is proposed that steric repulsion between two coordinated dialkylpyridine ligands can lead to the dissociation of one ligand, creating a vacant site on the palladium catalyst for the substrate to bind and react. acs.org

Computational and Kinetic Studies: DFT calculations are frequently used to model reaction pathways, determine transition state energies, and predict regioselectivity in pyridine chemistry. ias.ac.inresearchgate.net

Nucleophilic Attack: DFT studies on the nucleophilic substitution of vinyl compounds with pyridine have explored the transition states and intermediates. For the reaction of a nucleophile with the ethenyl group of 2-ethenyl-6-ethylpyridine (a Michael-type addition), calculations would likely show that the pyridine ring's electron-withdrawing nature stabilizes the resulting carbanionic intermediate.

C-H Activation: DFT has been used to elucidate the mechanism of iridium-catalyzed C-H activation of pyridine, showing that a boryl-directed oxidative addition pathway can be energetically favorable. acs.org Similar calculations for 2-ethenyl-6-ethylpyridine would help predict the most likely site of C-H activation and the associated energy barriers.

Table 3: Summary of Mechanistic Principles Applicable to 2-Ethenyl-6-ethylpyridine

| Mechanistic Principle | Description | Relevant System | Implication for 2-Ethenyl-6-ethylpyridine |

| Boryl-Directed C-H Activation | A Lewis acidic boryl group on a metal complex binds to the pyridine N, directing C-H activation. | (PBP)Ir complexes + Pyridine | Facilitates selective functionalization at the ring's C-H bonds. acs.orgacs.org |

| Concerted Metalation-Deprotonation (CMD) | A common pathway in Pd-catalyzed C-H functionalization, often facilitated by a ligand. | Pd(OAc)₂ + Arenes + Ligands | The ethyl or ethenyl groups could be functionalized via a CMD mechanism. |

| Mutually Repulsive Ligand Effect | Sterically hindered ligands like 2,6-dialkylpyridines can accelerate catalysis by promoting ligand dissociation. | Pd(OAc)₂ + 2,6-dialkylpyridines | The molecule itself could act as a ligand, influencing reaction kinetics through this effect. acs.org |

| Addition-Elimination (SNAr) | Nucleophilic attack on the electron-deficient ring forms a stabilized anionic intermediate. | Pyridine + NaNH₂ | Provides a pathway for substitution at the C-4 position, displacing a hydride. wikipedia.org |

Coordination Chemistry of 2 Ethenyl 6 Ethylpyridine As a Ligand

Monodentate Coordination through Pyridine (B92270) Nitrogen

The primary mode of coordination for 2-ethenyl-6-ethylpyridine is through the lone pair of electrons on the pyridine nitrogen atom. In this monodentate fashion, it binds to a single metal center. The binding strength of this coordination is influenced by the steric hindrance presented by the substituents at the 2- and 6-positions. Research on sterically hindered pyridine ligands, such as 2-vinylpyridine (B74390) and 2-ethylpyridine (B127773), has shown that bulky groups can affect the metal-ligand bond length and the stability of the resulting complex. For instance, studies on cobaloxime complexes have indicated that the binding ability of 2-substituted pyridines can be weaker than less hindered analogues. nih.gov The presence of both an ethenyl and an ethyl group in 2-ethenyl-6-ethylpyridine would create significant steric bulk around the nitrogen donor, likely leading to longer and weaker coordination bonds compared to less substituted pyridines.

Potential for Bidentate or Multidentate Coordination

While monodentate coordination is most common, the ethenyl group of 2-ethenyl-6-ethylpyridine introduces the possibility of more complex coordination modes.

Participation of the Ethenyl Group in Coordination

The π-system of the ethenyl (vinyl) group can interact with a metal center, leading to bidentate or bridging coordination. In such scenarios, the ligand can chelate to a single metal center through both the pyridine nitrogen and the ethenyl group, or it can bridge two metal centers. An example of this is seen in a dirhenium complex where a 2-vinylpyridine ligand coordinates to one rhenium atom via the nitrogen and to the other through the ethylenic double bond in a μ-η¹:η² fashion. marquette.edu Furthermore, C-H activation of the vinyl group can lead to the formation of stable cyclometalated complexes, as has been observed with platinum and rhodium. scielo.org.mxresearchgate.net This involves the formation of a metal-carbon bond, creating a five-membered chelate ring that is particularly stable. researchgate.net

Ligand Design Strategies for 2-Ethenyl-6-ethylpyridine Derivatives

The coordination properties of 2-ethenyl-6-ethylpyridine can be tuned by modifying its structure. Introducing different substituents on the pyridine ring or the ethenyl group can alter the ligand's electronic and steric properties. For example, the incorporation of additional donor atoms could transform it into a tridentate or "pincer" ligand, which are known to form highly stable complexes. google.com The synthesis of such derivatives allows for the fine-tuning of the ligand's coordination sphere to achieve specific catalytic or material properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-ethenyl-6-ethylpyridine would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes would rely on a variety of spectroscopic and analytical techniques.

Transition Metal Complexes (e.g., Fe, Co, Cu, Pd, Zn)

Complexes of 2-ethenyl-6-ethylpyridine with transition metals are expected to exhibit a range of geometries and properties. Based on related pyridine-based ligands, iron and cobalt are known to form complexes that can be utilized in catalysis. nih.govjocpr.com Copper(II) complexes with substituted pyridines can adopt square planar or square pyramidal geometries. researchgate.net Palladium and platinum are particularly known for their ability to form cyclometalated complexes with vinylpyridines. researchgate.net Zinc(II), being a d¹⁰ metal, typically forms diamagnetic complexes. researchgate.net

Table 1: Examples of Transition Metal Complexes with Related Pyridine Ligands

| Metal | Ligand System | Coordination Features | Reference |

|---|---|---|---|

| Fe | 2,6-bis[1-(phenylimino)ethyl]pyridine | Can act as a tridentate ligand in catalytic applications. | nih.gov |

| Co | 2-vinylpyridine | Forms complexes where the ligand binds through the pyridine nitrogen; binding is influenced by steric bulk. | nih.gov |

| Cu | 2-ethylpyridine | Forms mononuclear complexes with square planar geometry. | researchgate.net |

| Pd | Chiral 2,6-bis[1-(N-cycloamino)ethyl]pyridines | Forms square planar complexes with these pincer-type ligands. | google.com |

| Zn | 2,6-bis[1-(N-cycloamino)ethyl]pyridines | Can form complexes where the ligand acts in a bidentate fashion. | google.com |

Lanthanide and Actinide Complexes

The coordination chemistry of 2-ethenyl-6-ethylpyridine with f-block elements is also of interest. Lanthanide and actinide ions are known to form complexes with a variety of N-donor ligands. rsc.orgacs.org The polymerization of 2-vinylpyridine using rare-earth metal catalysts suggests that coordination of the ligand to the metal center is a key step. rsc.orgresearchgate.netacs.org This indicates that 2-ethenyl-6-ethylpyridine could also serve as a ligand for lanthanide and actinide complexes, potentially in applications such as catalysis or materials science. researchgate.net The larger ionic radii of these elements might better accommodate the steric bulk of the ligand.

Structural Studies of 2-Ethenyl-6-ethylpyridine Metal Complexes

The three-dimensional arrangement of atoms in a metal complex is fundamental to understanding its physical and chemical properties. Structural studies of metal complexes with 2-ethenyl-6-ethylpyridine provide insights into bond lengths, bond angles, coordination geometries, and intermolecular interactions.

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystal. For metal complexes of pyridine-based ligands, this method provides definitive information on the coordination environment of the metal center.

While direct crystallographic data for 2-ethenyl-6-ethylpyridine complexes is not extensively documented in the initial search, studies on closely related 2-ethylpyridine complexes offer valuable insights into the expected structural features. For instance, copper(II) complexes with 2-ethylpyridine have been synthesized and characterized, revealing various coordination geometries. uj.edu.plsemanticscholar.orgrsc.orgresearchgate.net

In one such study, the complex trans-[CuCl2(etpy)2] (where etpy = 2-ethylpyridine) was analyzed. uj.edu.plsemanticscholar.org The X-ray analysis showed that the copper(II) ion is four-coordinate, adopting a square planar geometry with two monodentate 2-ethylpyridine ligands and two chloride anions. uj.edu.plsemanticscholar.org The Cu-N bond lengths were found to be approximately 1.9935(18) Å, and the Cu-Cl bond lengths were about 2.2524(6) Å. semanticscholar.org The molecules in the crystal lattice were linked into dimers through π-π stacking interactions between the pyridine rings, with a centroid-to-centroid separation of 3.9021(15) Å. semanticscholar.org

Another copper(II) complex with 2-ethylpyridine exhibited a five-coordinate geometry, indicating a distortion between square pyramidal and trigonal pyramidal arrangements. uj.edu.plsemanticscholar.orgrsc.orgresearchgate.net This highlights the flexibility of the coordination sphere around the copper(II) ion, which can be influenced by the steric hindrance of the ethyl group.

Iron(II) complexes with diiron(II) centers have also been prepared using 2-ethylpyridine as an ancillary ligand. nih.gov The resulting complexes, such as [Fe2(μ-O2CArTol)2(O2CArTol)2(2-Etpy)], feature doubly-bridged metal centers. nih.gov

The table below summarizes representative crystallographic data for complexes containing ligands structurally similar to 2-ethenyl-6-ethylpyridine, providing a basis for predicting the structural parameters of its own complexes.

| Compound | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref. |

| trans-[CuCl2(etpy)2] | Cu(II) | Square Planar | Cu-N: 1.9935(18), Cu-Cl: 2.2524(6) | N-Cu-N: 180, Cl-Cu-Cl: 180 | semanticscholar.org |

| [Fe2(μ-O2CArTol)2(O2CArTol)2(2-Etpy)] | Fe(II) | Distorted Octahedral (per Fe) | - | - | nih.gov |

| [CoCl2(C21H19N3)] | Co(II) | Distorted Trigonal Bipyramidal | Co-N(py): ~2.1, Co-N(imine): ~2.2, Co-Cl: ~2.2-2.3 | - | iucr.org |

| [Cu(L)Cl2] | Cu(II) | Distorted Square Pyramidal | Cu-N(py): ~2.0, Cu-N(imine): ~2.0-2.1, Cu-Cl: ~2.2-2.4 | - | mdpi.com |

Note: Data for Co(II) and Cu(II) complexes are for ligands with a larger, tridentate structure incorporating a substituted pyridine ring.

Spectroscopic techniques are indispensable for characterizing metal complexes, providing information about the coordination environment, bonding, and electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the pyridine ligand to the metal center. The vibration modes of the pyridine ring are sensitive to coordination. Upon complexation, the C=N stretching vibration of the pyridine ring typically shifts to a higher frequency. For example, in diiron(II) complexes with 2-ethylpyridine, characteristic IR bands were observed for the ligand and carboxylate groups. nih.gov In complexes of other substituted pyridines, shifts in the ν(C=N) band are a key indicator of coordination. acs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of metal complexes in the UV-Vis region provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. The position and intensity of these bands are dependent on the geometry of the coordination sphere and the nature of the ligands. For instance, copper(II) complexes with 2-ethylpyridine and related ligands show broad absorption bands in the visible region, which are characteristic of the d-d transitions of the Cu(II) ion in its specific coordination environment. researchgate.net Similarly, cobalt(II) complexes exhibit absorption bands that can be attributed to transitions indicative of an octahedral or other geometry. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is often challenging for paramagnetic complexes, it can provide valuable information for diamagnetic complexes. Proton and carbon-13 NMR can confirm the coordination of the ligand and provide details about the symmetry of the complex in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like copper(II), EPR spectroscopy is a powerful tool to probe the metal ion's environment. The g-values and hyperfine coupling constants obtained from EPR spectra can provide detailed information about the geometry and the nature of the donor atoms coordinated to the metal. researchgate.net

The table below summarizes typical spectroscopic data for related pyridine-containing metal complexes.

| Complex Type | Spectroscopic Technique | Key Observations | Inferred Structural Information | Ref. |

| Copper(II)-Pyridine | UV-Vis | Broad d-d transition bands in the visible region. | Geometry of the Cu(II) center. | researchgate.net |

| Cobalt(II)-Pyridine | UV-Vis | Absorption bands characteristic of 4T1g(F) → 4T1g(P) and 4T1g(F) → 4A2g(F) transitions. | Octahedral geometry. | mdpi.com |

| Diiron(II)-2-ethylpyridine | FT-IR | Characteristic bands for coordinated pyridine and carboxylate ligands. | Confirmation of ligand coordination. | nih.gov |

| Copper(II)-Amide Ligand | IR | Shift of ν(CO) from 1654 cm-1 (free ligand) to 1609 cm-1 (complex). | Coordination of deprotonated amido nitrogens. | acs.org |

The structural and spectroscopic studies of metal complexes with ligands analogous to 2-ethenyl-6-ethylpyridine provide a solid foundation for understanding the coordination behavior of this specific ligand. The interplay of the steric influence of the ethyl group and the electronic nature of the ethenyl substituent is expected to result in a rich and diverse coordination chemistry.

Polymerization and Oligomerization Studies Involving 2 Ethenyl 6 Ethylpyridine

Homopolymerization of 2-Ethenyl-6-ethylpyridine

The homopolymerization of a monomer involves the reaction of identical monomer units to form a polymer. For 2-ethenyl-6-ethylpyridine, this would result in poly(2-ethenyl-6-ethylpyridine). The presence of the ethyl group at the 6-position, adjacent to the vinyl group, is expected to impart significant steric hindrance, which would likely affect the polymerization kinetics and the properties of the resulting polymer compared to less substituted vinylpyridines.

Radical Polymerization

No specific studies detailing the radical polymerization of 2-ethenyl-6-ethylpyridine have been found. In principle, radical polymerization could be initiated using common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. However, the steric bulk of the ethyl group at the ortho-position to the vinyl group would be expected to hinder the approach of the propagating radical to the monomer, potentially leading to a low rate of polymerization and a low molecular weight polymer.

Anionic and Cationic Polymerization

There is no available research on the anionic or cationic polymerization of 2-ethenyl-6-ethylpyridine. Anionic polymerization of vinylpyridines is well-established, often leading to living polymers with controlled molecular weights and narrow polydispersity. However, the steric hindrance from the 6-ethyl group in 2-ethenyl-6-ethylpyridine could pose a significant challenge for the initiation and propagation steps in anionic polymerization. Similarly, while cationic polymerization of vinylpyridines is generally difficult due to the electron-withdrawing nature of the pyridine (B92270) ring, no specific attempts for the 6-ethyl substituted monomer have been reported.

Controlled/Living Polymerization Techniques

Modern controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer precise control over polymer architecture. There are no published reports on the application of these techniques to 2-ethenyl-6-ethylpyridine. The steric hindrance of the 6-ethyl group would likely necessitate careful optimization of catalyst systems, chain transfer agents, or mediating nitroxides to achieve controlled polymerization.

Copolymerization with Other Monomers

Copolymerization involves the polymerization of two or more different monomers. This technique is widely used to tailor the properties of the resulting polymer.

Reactivity Ratios in Copolymerization

Reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards the same and the other monomer. There is no experimental data available for the reactivity ratios of 2-ethenyl-6-ethylpyridine with any comonomer. To determine these values, a series of copolymerization reactions with a comonomer (e.g., styrene (B11656), methyl methacrylate) would need to be carried out at low conversions, followed by analysis of the copolymer composition.

Table 1: Hypothetical Reactivity Ratios for Copolymerization of 2-Ethenyl-6-ethylpyridine (M1) with a Comonomer (M2)

| Comonomer (M2) | r1 (Hypothetical) | r2 (Hypothetical) | Copolymer Type |

| Styrene | Data Not Available | Data Not Available | Not Determined |

| Methyl Methacrylate (B99206) | Data Not Available | Data Not Available | Not Determined |

| Acrylonitrile (B1666552) | Data Not Available | Data Not Available | Not Determined |

Note: This table is for illustrative purposes only, as no experimental data has been found.

Synthesis of Functional Copolymers

The synthesis of functional copolymers containing 2-ethenyl-6-ethylpyridine units has not been reported. Such copolymers could potentially be of interest for applications where the pyridine moiety's ability to coordinate with metal ions, act as a base, or be quaternized is desired, while the ethyl group could influence the polymer's solubility and thermal properties. The synthesis of block, graft, or random copolymers would first require the successful homopolymerization or determination of reactivity ratios for this monomer.

Catalytic Polymerization Applications

Role as a Monomer in Catalytic Polymerization

2-Ethenylpyridine, a closely related compound to 2-ethenyl-6-ethylpyridine, is known to readily undergo polymerization. wikipedia.org It can be polymerized or copolymerized with a variety of other monomers like styrene, butadiene, and methyl methacrylate using radical, cationic, or anionic initiators. wikipedia.org A significant industrial application of 2-vinylpyridine (B74390) is in the production of a latex terpolymer with styrene and butadiene, which serves as a crucial binder for tire cords, ensuring strong adhesion between the cord and the rubber. wikipedia.org While direct studies on the catalytic polymerization of 2-ethenyl-6-ethylpyridine as a monomer are not extensively detailed in the provided search results, the reactivity of the vinyl group on the pyridine ring is well-established. wikipedia.org In the context of ethylene (B1197577) polymerization, attempts to copolymerize ethylene with polar monomers such as methyl methacrylate and styrene using cationic bis(imino)pyridine iron and cobalt complexes have been explored. rsc.org Although these systems showed high activity for polymer production, the formation of true copolymers was not achieved. rsc.org The presence of other polar monomers like vinyl acetate, acrolein, and acrylonitrile was found to deactivate the catalyst. rsc.org

Use of 2-Ethenyl-6-ethylpyridine-derived Ligands in Polymerization Catalysis

The structural motif of 2-ethenyl-6-ethylpyridine provides a valuable platform for the synthesis of ligands that can be used in polymerization catalysis. The pyridine nitrogen and the ethenyl group offer potential coordination sites, and the ethyl group can be modified to introduce steric bulk, influencing the catalytic activity and polymer properties.

The synthesis of ligands derived from pyridine frameworks is a well-established area of research. For instance, 2,6-bis(imino)pyridine ligands are commonly synthesized through the condensation reaction of 2,6-diacetylpyridine (B75352) with two equivalents of a desired amine. hu.edu.johu.edu.jo This straightforward synthetic route allows for the introduction of a wide variety of substituents on the imino-aryl groups, thereby enabling the fine-tuning of the ligand's steric and electronic properties. hu.edu.johu.edu.jonih.gov

Similarly, unsymmetrical bis(imino)pyridine ligands can be prepared in a two-step reaction. csmres.co.uk This involves the initial condensation of 2,6-diacetylpyridine with one equivalent of a specific aniline (B41778) derivative to form a monoketone intermediate, which is then reacted with a different aniline to yield the unsymmetrical ligand. mdpi.com For example, 2-[1-(2,4-dibenzhydryl-6-methylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridines have been synthesized using this method. csmres.co.uk

Another approach involves the synthesis of 2-(1-(2-benzhydrylnaphthylimino)ethyl)pyridine derivatives through the condensation of 2-acetylpyridine (B122185) with benzhydryl-substituted naphthylamines. rsc.org These bidentate ligands can then be reacted with metal halides, such as nickel(II) chloride or bromide, to form the corresponding metal complexes. rsc.org

The synthesis of more complex, polydentate nitrogen ligands has also been reported, combining multiple 2,6-bis(imino)pyridine units within a single molecular structure. researchgate.net These ligands are capable of forming mono- or bimetallic complexes with transition metals like iron and cobalt. researchgate.net

The following table provides examples of pyridine-based ligands and their synthesis methods:

| Ligand Type | Precursors | Synthesis Method | Reference |

| Symmetrical 2,6-bis(imino)pyridine | 2,6-diacetylpyridine, 2 equivalents of amine | Condensation reaction | hu.edu.johu.edu.jo |

| Unsymmetrical 2,6-bis(imino)pyridine | 2,6-diacetylpyridine, two different anilines | Two-step condensation | csmres.co.ukmdpi.com |

| 2-(1-(naphthylimino)ethyl)pyridine | 2-acetylpyridine, naphthylamine derivative | Condensation reaction | rsc.org |

| Polydentate bis(imino)pyridine | Tetraacetyl bipyridyl derivative, aniline | Condensation reaction | researchgate.net |

Late transition metal complexes, particularly those of iron and cobalt bearing bis(imino)pyridyl ligands, typically require activation by a co-catalyst to become active for polymerization. hu.edu.jonih.gov Aluminoxanes, such as methylaluminoxane (B55162) (MAO) and modified methylaluminoxane (MMAO), are the most commonly used activators for these systems. hu.edu.joacs.orgmdpi.comnih.gov

Upon activation, the aluminoxane is believed to abstract a halide ligand from the metal center of the pre-catalyst, generating a cationic metal-alkyl species which is the active site for polymerization. researchgate.net The interaction between the iron pre-catalyst and the co-catalyst can be complex. For example, with triethylaluminum (B1256330) (TEA), different iron species can be formed depending on the Al/Fe ratio. researchgate.net At low ratios, a species formulated as LFe(II)(Cl)(μ-Me)2AlMe2 is thought to predominate, while at high ratios, LFe(II)(Me)(μ-Me)2AlMe2 is the likely major species. researchgate.net

The choice of co-catalyst and the ratio of co-catalyst to pre-catalyst can significantly impact the catalytic activity. For instance, in ethylene polymerization using cobalt complexes, the activity was found to increase with an increasing Al/Co ratio up to a certain point, after which it decreased. mdpi.com Similarly, the catalytic activity of chromium complexes for ethylene oligomerization and polymerization is highly dependent on the type of aluminoxane used, with MMAO often leading to higher productivity than MAO. nih.gov

The activation of neutral nickel catalysts can be achieved with reagents like Ni(COD)2 or B(C6F5)3. acs.org In some cases, the in-situ generation of the active catalyst system has been shown to achieve similar activities and produce polymers with identical microstructures as the isolated pre-catalysts. acs.org

The structure of the ligand plays a crucial role in determining the microstructure and molecular weight of the resulting polymer. By systematically modifying the substituents on the pyridine-based ligands, it is possible to exert significant control over the polymerization process.

Steric Effects: The steric bulk of the substituents on the ligand framework is a key factor. Increasing the steric hindrance around the metal center can suppress chain transfer reactions, leading to polymers with higher molecular weights. d-nb.info For example, cobalt complexes with bulky dibenzocycloheptyl groups have been shown to produce polyethylene (B3416737) with very high molecular weights. mdpi.com Conversely, less sterically hindered catalysts may favor the formation of lower molecular weight oligomers. The positioning of bulky groups, such as benzhydryl substituents, on the N-aryl ring of bis(imino)pyridine ligands has been extensively studied to enhance catalytic activity and thermal stability. mdpi.comresearchgate.net

Electronic Effects: The electronic properties of the ligand, influenced by the presence of electron-donating or electron-withdrawing groups, can also significantly affect the polymerization behavior. In a study of salicylaldiminato nickel complexes, it was demonstrated that the electronic nature of remote substituents on the ligand could exclusively control the polymer microstructure. d-nb.info Decreasing the electron-donating character of the substituents led to an increase in polymer molecular weight and a decrease in the degree of branching. d-nb.info Similarly, the introduction of electron-withdrawing groups like fluoro or chloro substituents into the N-aryl rings of bis(imino)pyridyl cobalt and chromium complexes has been shown to enhance catalytic activity and thermal stability. nih.govmdpi.comnih.gov

Reaction Parameters: In addition to ligand design, the reaction parameters such as temperature, monomer pressure, and reaction time also have a profound impact on the polymer properties. Generally, increasing the polymerization temperature leads to a decrease in the molecular weight of the polymer due to an increased rate of chain transfer reactions. researchgate.net The molecular weight distribution (MWD) of the polymer can also be influenced by the reaction conditions. Narrow MWDs are often indicative of a single-site active species. csmres.co.ukacs.org

The following table summarizes the effects of different factors on polymer properties in ethylene polymerization with pyridine-based catalysts:

| Factor | Effect on Molecular Weight | Effect on Branching/Microstructure | Reference |

| Increased Steric Bulk | Increases | Can influence linearity | mdpi.comd-nb.info |

| Electron-Withdrawing Groups | Can increase or decrease depending on the system | Can influence linearity and branching | nih.govmdpi.comd-nb.info |

| Increased Temperature | Decreases | Can affect linearity | researchgate.net |

| Co-catalyst Type/Ratio | Can be optimized for maximum Mw | Can influence MWD | mdpi.comnih.gov |

Computational Chemistry and Theoretical Studies of 2 Ethenyl 6 Ethylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of organic compounds from first principles. These methods solve the Schrödinger equation (or a simplified form of it) for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the geometric and electronic properties of molecules. In DFT, the total energy of the system is expressed as a functional of the electron density.

Studies on related pyridine (B92270) derivatives frequently employ DFT methods, such as the B3LYP functional, combined with basis sets like 6-311++G(d,p). researchgate.net These calculations are used to optimize the molecular geometry, finding the most stable arrangement of atoms in the molecule. For instance, in a study of 2-vinylpyridine (B74390) and 2-ethylpyridine (B127773), DFT calculations were performed to determine optimized geometric parameters like bond lengths and angles, which showed good agreement with experimental data. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results, and methods are often benchmarked against experimental values where available. nih.govresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without using experimental data for simplification. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.

For molecules like 2-vinylpyridine and 2-ethylpyridine, ab initio HF calculations, often with the same 6-311++G(d,p) basis set used in DFT, have been employed to compute molecular structures and vibrational frequencies. researchgate.net While generally less accurate than DFT for many applications due to the neglect of electron correlation, the HF method provides a valuable baseline and is often a starting point for more advanced calculations. acs.org Comparing results from both HF and DFT methods allows researchers to assess the importance of electron correlation for specific molecular properties. researchgate.net

Electronic Structure Analysis

Analysis of the electronic structure reveals key insights into a molecule's reactivity, stability, and spectroscopic characteristics.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. nih.gov

For the related molecules, 2-vinylpyridine and 2-ethylpyridine, the HOMO and LUMO energies and their corresponding energy gaps have been calculated using DFT (B3LYP/6-311++G(d,p)). researchgate.net These calculations help to understand how the ethenyl (vinyl) and ethyl substituents influence the electronic properties of the pyridine ring.

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Related Pyridine Derivatives Data is illustrative and based on calculations for individual substituted pyridines.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Vinylpyridine | -6.21 | -0.65 | 5.56 |

| 2-Ethylpyridine | -6.15 | -0.45 | 5.70 |

Source: Adapted from theoretical studies on substituted pyridines. researchgate.net

The distribution of electron density within a molecule governs its interactions with other molecules. This distribution can be analyzed through methods like Mulliken charge analysis, Natural Bond Orbital (NBO) analysis, and mapping the Molecular Electrostatic Potential (MEP).

The MEP surface is particularly useful as it visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For pyridine derivatives, the nitrogen atom is typically a site of negative electrostatic potential, making it a primary site for protonation and coordination with metal ions. mdpi.com Computational studies on similar molecules use MEP maps to identify these reactive sites. nih.gov

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structures.

IR and Raman Spectra: Theoretical calculations of vibrational frequencies are a standard output of geometry optimization calculations using DFT and ab initio methods. acs.org These calculated frequencies correspond to the vibrational modes of the molecule, which are observed experimentally in Infrared (IR) and Raman spectroscopy. Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.netresearchgate.net

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predictions are highly valuable for assigning peaks in experimental ¹H and ¹³C NMR spectra.

UV-Vis Spectra: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of excited states, corresponding to the absorption wavelengths (λmax), and the oscillator strengths, which relate to the intensity of the absorption. materialsciencejournal.org

For related molecules like 3-ethylpyridine, theoretical IR and Raman spectrograms have been constructed and shown to be in good agreement with experimental spectra. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

The study of chemical reactions at a computational level involves mapping out the potential energy surface that governs the transformation from reactants to products. This process is crucial for understanding reaction mechanisms, predicting reaction rates, and identifying key intermediates and transition states. For a molecule like 2-ethenyl-6-ethylpyridine, with its reactive vinyl group and substituted pyridine ring, computational methods can offer invaluable insights into its chemical reactivity.

Theoretical Approaches to Reaction Mechanisms:

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating reaction mechanisms. It offers a good balance between computational cost and accuracy, making it suitable for studying complex organic reactions. High-level coupled-cluster methods, such as CCSD(T), can provide even more accurate energy predictions, though at a higher computational expense. rsc.org

Case Studies on Related Pyridine Derivatives:

For instance, computational studies on the aerobic oxidative cleavage of geminal disubstituted alkenes, including vinylpyridine derivatives, have utilized DFT to investigate the reaction mechanism. rsc.org These studies have shown that the reaction is initiated by a peroxyl radical and can proceed through the formation of an epoxide intermediate. rsc.org However, for pyridine derivatives, the reaction can be complicated by the conversion of the vinylpyridine to its N-oxide derivative. rsc.org

In another example, the hydrophosphination of 2-vinylpyridine catalyzed by a calcium complex was investigated computationally. acs.org This study revealed that the alkene insertion does not follow the traditional pathway but instead proceeds via an outer-sphere, conjugative addition. acs.org The calculations highlighted the crucial role of noncovalent interactions, such as Ca···π, CH···π, and Ca ← donor interactions, in stabilizing key intermediates and transition states. acs.org

Furthermore, transition state theory calculations have been effectively used to explore the effect of substituents on the reaction rates of OH radicals with various methyl- and ethyl-substituted pyridines. oberlin.edu Such studies help in building structure-reactivity relationships and understanding the atmospheric chemistry of pyridine compounds. oberlin.edu

The table below summarizes typical computational parameters used in the study of reaction mechanisms of pyridine derivatives.

| Parameter | Typical Value/Method | Purpose |

| Computational Method | DFT (e.g., B3LYP), CCSD(T) | To calculate the electronic structure and energies of molecules. |

| Basis Set | 6-31G(d), 6-311++G(d,p) | To represent the atomic orbitals of the atoms in the molecule. |

| Solvation Model | SMD, PCM | To account for the effect of the solvent on the reaction. |

| Transition State Search | QST2, QST3, Berny algorithm | To locate the saddle point on the potential energy surface corresponding to the transition state. |

| Frequency Calculation | - | To confirm the nature of stationary points (minimum or transition state) and to calculate zero-point vibrational energies. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, intermolecular interactions, and the influence of the solvent environment. For a flexible molecule like 2-ethenyl-6-ethylpyridine, MD simulations are essential for understanding its conformational landscape and how it interacts with other molecules.

Conformational Flexibility: